(4-Fluorophenyl)(pyridin-3-YL)methanol
Overview
Description
(4-Fluorophenyl)(pyridin-3-YL)methanol is an organic compound characterized by the presence of a fluorophenyl group and a pyridyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(pyridin-3-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)(pyridin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
- Oxidation can yield (4-fluorophenyl)-(3-pyridyl)-ketone.
- Reduction can produce (4-fluorophenyl)-(3-pyridyl)-amine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, (4-Fluorophenyl)(pyridin-3-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology: Its fluorinated aromatic ring can serve as a probe in various biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes .
Industry: Industrially, the compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(pyridin-3-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyridyl group may facilitate interactions with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with stimulant properties.
4-Fluorophenylpiperazine: Known for its psychoactive effects and use in research.
4-Fluoromethamphetamine: Another stimulant with structural similarities.
Uniqueness: (4-Fluorophenyl)(pyridin-3-YL)methanol is unique due to its combination of a fluorophenyl and pyridyl group, which imparts distinct chemical and biological properties. Unlike other fluorinated compounds, it offers a versatile platform for the synthesis of diverse derivatives and the exploration of various scientific applications .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(4-fluorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H |
InChI Key |
DBDSGGHRDPUUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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